![molecular formula C16H15FN2O2S B2488900 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one CAS No. 898444-27-4](/img/no-structure.png)

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves efficient strategies such as S-arylation methods, which are noted for their simplicity, high conversion rates, and short reaction times. These methods have been applied to synthesize compounds like 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, showcasing the chemical versatility and potential of these compounds in various applications (Geesi, 2020).

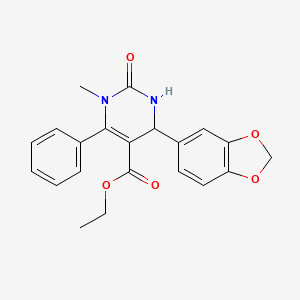

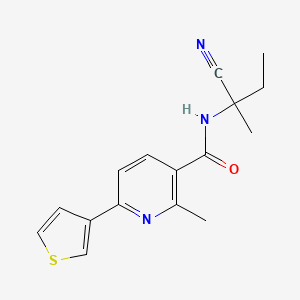

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis are integral for understanding the molecular framework of such compounds. For instance, derivatives have been characterized to exhibit orthorhombic and monoclinic systems with specific space groups and unit cell parameters, elucidating the complex nature of their molecular structure and intermolecular interactions (Geesi et al., 2020).

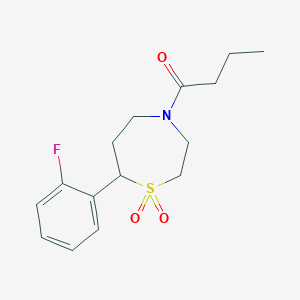

Chemical Reactions and Properties

The chemical reactivity of quinazolinone derivatives involves interactions with various reagents, leading to the synthesis of novel compounds with potential biological activities. Studies have demonstrated the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, indicating the compounds' significant antibacterial and antifungal activities, which reflects their chemical versatility and potential for further pharmacological exploration (Patel et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, play a crucial role in determining the compound's applicability in various domains. Fluorine-substituted derivatives, for instance, have shown improved solubility in water or PBS buffer systems at room temperature, enhancing their potential in biomedical applications (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity towards different chemical agents and its behavior under various conditions, are essential for its application in synthetic chemistry and potential therapeutic uses. For example, novel synthesis methods have been developed for the efficient preparation of fluorinated quinazolin-4-ones, demonstrating the compound's versatility and potential for further chemical modifications (Buscemi et al., 2004).

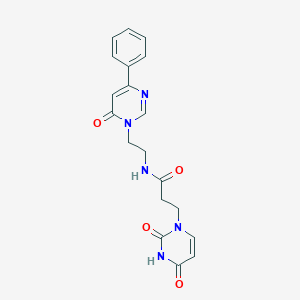

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Methods and Characterization

- The synthesis of related quinazolin-4-one derivatives often involves strategies such as the S-arylation method, showcasing a simple procedure with high conversion rates and short reaction times. The structural elucidation of these compounds is typically achieved through crystallographic analysis, including Hirshfeld surface and fingerprint plots, and by employing density functional theory (DFT) methods for electrostatic potential surface (ESP) determinations (Geesi, 2020).

Antimicrobial Activities

- A series of quinazolin-4-one derivatives have been synthesized and tested for their antimicrobial activities, with some compounds showing promising results against gram-positive and gram-negative bacteria (Alagarsamy et al., 2016). Another study focused on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, highlighting their antiviral potential against a range of respiratory and biodefense viruses in cell culture, indicating the utility of these compounds in developing antiviral therapies (Selvam et al., 2007).

Antifungal and Antibacterial Evaluation

- New derivatives of quinazolin-4(3H)-one have been synthesized and assessed for their antibacterial and antifungal activities, with some showing noteworthy efficacy. This research contributes to the development of new antimicrobial agents, showcasing the compound's potential in medical applications (Xu et al., 2007).

Molecular Docking and Biological Activities

Cytotoxicity Studies

- The cytotoxic potential of quinazolin-4(3H)-one derivatives has been investigated, demonstrating significant activity against certain cancer cell lines. This indicates the compound's potential for development into anticancer therapies (Mphahlele et al., 2017).

Molecular Docking

- Molecular docking studies have been conducted to understand the interaction of quinazolin-4(3H)-one derivatives with biological targets, providing insights into the mechanism of action and guiding the design of more potent derivatives (Mphahlele et al., 2017).

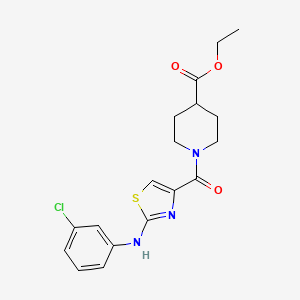

Propriétés

Numéro CAS |

898444-27-4 |

|---|---|

Nom du produit |

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Formule moléculaire |

C16H15FN2O2S |

Poids moléculaire |

318.37 |

Nom IUPAC |

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

InChI |

InChI=1S/C16H15FN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21) |

Clé InChI |

YKBLQORHRVRKQF-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)